molecular formula C9H6ClF3O2 B6329905 ethyl 3-chloro-2,4,5-trifluorobenzoate CAS No. 351354-33-1

ethyl 3-chloro-2,4,5-trifluorobenzoate

Cat. No.: B6329905
CAS No.: 351354-33-1
M. Wt: 238.59 g/mol
InChI Key: UPMFDOIEEUTSQC-UHFFFAOYSA-N
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Description

Contextual Significance of Polyhalogenated Aromatic Esters in Modern Organic Chemistry

Polyhalogenated aromatic esters represent a significant class of compounds in modern organic chemistry, primarily due to the profound influence that multiple halogen substituents exert on the physicochemical and biological properties of the parent molecule. The introduction of halogen atoms onto an aromatic ring can dramatically alter its electronic nature, lipophilicity, and metabolic stability. These modifications are of paramount importance in the design of new pharmaceuticals, agrochemicals, and advanced materials.

In medicinal chemistry, the strategic placement of halogen atoms is a widely used tactic to enhance the therapeutic efficacy of drug candidates. Halogens can modulate a molecule's ability to cross cell membranes, influence its binding affinity to biological targets, and alter its metabolic pathways, often leading to improved pharmacokinetic and pharmacodynamic profiles. For instance, the presence of fluorine, in particular, can block metabolic oxidation sites and increase the binding energy of a ligand to its receptor.

In the realm of materials science, polyhalogenated aromatic compounds are investigated for their unique properties, including thermal stability and potential as phase change materials. The strong carbon-halogen bonds and the ability of halogenated aromatics to participate in specific intermolecular interactions contribute to their robustness and specialized applications. Aromatic esters, as a functional group, are integral to the synthesis of various polymers and specialty chemicals. ambeed.com The combination of a polyhalogenated aromatic core with an ester moiety creates a versatile scaffold for the development of novel functional materials.

Rationale for Comprehensive Investigation of Ethyl 3-Chloro-2,4,5-Trifluorobenzoate

The specific interest in this compound stems from its role as a key building block in the synthesis of more complex and high-value molecules, particularly in the pharmaceutical industry. The arrangement of a chlorine atom and three fluorine atoms on the benzene (B151609) ring, in conjunction with the ethyl ester group, creates a highly activated and versatile substrate for various chemical transformations.

A primary driver for the investigation of this compound is its utility as a precursor in the synthesis of fluoroquinolone antibiotics. orientjchem.orgnih.gov Fluoroquinolones are a clinically important class of broad-spectrum antibacterial agents. The core structure of many potent fluoroquinolones requires a polyhalogenated aromatic moiety, and this compound provides a readily accessible starting material for the construction of these complex heterocyclic systems. The synthesis of its parent carboxylic acid, 3-chloro-2,4,5-trifluorobenzoic acid, has been documented as an important step in the preparation of key intermediates for these antibacterial agents. uni.luossila.com The ester form, this compound, is often preferred in synthetic sequences due to its favorable reactivity and handling properties.

The high degree of halogenation on the benzene ring makes the compound susceptible to nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups at specific positions. This high reactivity, coupled with its thermal and chemical stability, makes it a valuable tool for organic chemists. kaibangchem.com Its solubility in a range of organic solvents further enhances its practicality in synthetic applications. kaibangchem.com The comprehensive investigation of this compound is therefore driven by its potential to streamline the synthesis of medicinally relevant compounds and to serve as a versatile platform for the development of new chemical entities.

Chemical Compound Data

PropertyValueSource(s)
Compound Name This compound orientjchem.orgresearchgate.net
CAS Number 351354-33-1 orientjchem.orgresearchgate.net
Molecular Formula C₉H₆ClF₃O₂ orientjchem.orgresearchgate.net
Molecular Weight 238.59 g/mol researchgate.net
Purity 98% researchgate.net
Storage Temperature 2-8°C researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-chloro-2,4,5-trifluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O2/c1-2-15-9(14)4-3-5(11)8(13)6(10)7(4)12/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMFDOIEEUTSQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1F)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 3 Chloro 2,4,5 Trifluorobenzoate and Analogous Fluorinated Benzoates

Established Esterification Protocols

The final step in the synthesis of ethyl 3-chloro-2,4,5-trifluorobenzoate is the esterification of 3-chloro-2,4,5-trifluorobenzoic acid. Due to the electron-withdrawing nature of the halogen substituents, the reactivity of the carboxylic acid is influenced, necessitating carefully chosen esterification conditions. Two primary protocols are commonly employed: acid-catalyzed direct esterification and the alkylation of a carboxylate salt.

Acid-Catalyzed Direct Esterification of 3-Chloro-2,4,5-Trifluorobenzoic Acid

The most common and direct method for the synthesis of this compound is the Fischer-Speier esterification. masterorganicchemistry.comquora.comyoutube.com This reaction involves heating the carboxylic acid, 3-chloro-2,4,5-trifluorobenzoic acid, with an excess of ethanol (B145695) in the presence of a strong acid catalyst. masterorganicchemistry.comquora.com

The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. Ethanol, acting as a nucleophile, then attacks this activated carbonyl group. A series of proton transfer steps follows, leading to the elimination of a water molecule and the formation of the ethyl ester. masterorganicchemistry.com To drive the equilibrium towards the product side, a large excess of ethanol is typically used, and in some cases, water is removed from the reaction mixture azeotropically or with a dehydrating agent. masterorganicchemistry.com

Commonly used acid catalysts for this transformation include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com In some instances, solid acid catalysts like modified montmorillonite (B579905) K10 clay have also been utilized for the esterification of substituted benzoic acids, offering the advantage of easier separation and a more environmentally benign process. ijstr.org

Table 1: Reaction Parameters for Fischer-Speier Esterification

Parameter Typical Conditions
Reactants 3-Chloro-2,4,5-trifluorobenzoic acid, Ethanol (excess)
Catalyst H₂SO₄, HCl, TsOH, or solid acid catalysts
Temperature Reflux

| Reaction Time | Several hours |

Alkylation of Carboxylic Acid Salts with Ethylating Agents

An alternative to acid-catalyzed esterification is the alkylation of a carboxylate salt. This two-step process first involves the deprotonation of 3-chloro-2,4,5-trifluorobenzoic acid with a suitable base to form the corresponding carboxylate salt. libretexts.org Common bases for this purpose include sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃).

The resulting carboxylate anion, a potent nucleophile, is then reacted with an ethylating agent, such as ethyl iodide (CH₃CH₂I) or ethyl bromide (CH₃CH₂Br), in an S_N2 reaction. libretexts.orglibretexts.org This method is particularly useful when the carboxylic acid is sensitive to strong acidic conditions. The choice of solvent is crucial for the S_N2 step, with polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) being preferred to facilitate the reaction.

Multi-Step Synthesis of Precursor Benzoic Acid Derivatives

The synthesis of the key precursor, 3-chloro-2,4,5-trifluorobenzoic acid, is a critical aspect of obtaining the final ethyl ester. This often involves the strategic introduction of halogen substituents onto a simpler aromatic starting material through regioselective halogenation and functionalization reactions.

Regioselective Halogenation and Fluorination Strategies for Polyfluorinated Benzene (B151609) Rings

The synthesis of 3-chloro-2,4,5-trifluorobenzoic acid can be achieved through various routes, often starting from commercially available fluorinated benzene derivatives. One documented method involves the direct chlorination of 2,4,5-trifluorobenzoic acid. prepchem.com In this electrophilic aromatic substitution reaction, a stream of chlorine gas is bubbled through a solution of the trifluorobenzoic acid in the presence of a catalyst, such as iodine, in chlorosulfonic acid. prepchem.com The regioselectivity of this reaction is governed by the directing effects of the existing fluorine and carboxylic acid substituents. Fluorine atoms are generally ortho, para-directing, while the carboxylic acid group is a meta-director. csbsju.eduorganicchemistrytutor.comyoutube.com The interplay of these directing effects on the highly fluorinated ring dictates the position of the incoming chlorine atom.

Another approach involves a Sandmeyer-type reaction starting from 3-amino-2,4,5-trifluorobenzoic acid. nih.govresearchgate.net In this process, the amino group is first diazotized using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrochloric acid. The resulting diazonium salt is then treated with a copper(I) chloride (CuCl) solution, which facilitates the replacement of the diazonium group with a chlorine atom to yield 3-chloro-2,4,5-trifluorobenzoic acid. nih.govresearchgate.net This method offers a high degree of regioselectivity as the position of the chlorine atom is predetermined by the location of the initial amino group.

Aromatic Substitution Reactions in Polyfluorinated Systems for Precursor Functionalization

Nucleophilic aromatic substitution (S_NAr) is a powerful tool for the functionalization of electron-deficient polyfluorinated aromatic rings. nih.govlibretexts.orglibretexts.orgmdpi.com The high electronegativity of the fluorine atoms activates the aromatic ring towards attack by nucleophiles. mdpi.com This strategy can be employed to introduce various functional groups that can later be converted into a carboxylic acid or to introduce the chloro substituent.

For instance, a precursor like 1,2,3,5-tetrafluorobenzene (B1583067) could potentially undergo regioselective nucleophilic substitution at one of the fluorine atoms with a suitable nucleophile, which could then be elaborated into the final product. The regioselectivity of S_NAr reactions on polyfluoroarenes is influenced by the electronic and steric environment of the carbon atoms in the ring, with substitution often occurring at the position that best stabilizes the intermediate Meisenheimer complex. nih.govlibretexts.org

Advanced Synthetic Transformations for Derivatization of Polyfluorinated Benzoates

This compound and its analogs are valuable intermediates that can be further modified to create a diverse range of complex molecules. The presence of multiple halogen atoms provides several handles for cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are particularly well-suited for the derivatization of polyhalogenated aryl compounds. bohrium.comnih.govacs.orgrsc.orgnih.govwikipedia.orgacsgcipr.orgrsc.orgyoutube.com

The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting the aryl halide (in this case, the C-Cl bond of the benzoate) with an organoboron reagent in the presence of a palladium catalyst and a base. bohrium.comnih.govacs.orgrsc.orgnih.gov This allows for the introduction of various alkyl, alkenyl, or aryl groups at the 3-position of the benzoate (B1203000) ring. The chemoselectivity of the coupling, particularly in the presence of multiple halogen atoms, can often be controlled by the choice of catalyst, ligands, and reaction conditions. bohrium.comacs.orgnih.gov

The Buchwald-Hartwig amination provides a route to synthesize aryl amines from aryl halides. nih.govwikipedia.orgacsgcipr.orgrsc.orgyoutube.com By reacting this compound with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand (often a bulky, electron-rich phosphine), and a base, the chlorine atom at the 3-position can be replaced with a nitrogen-containing substituent. wikipedia.orgacsgcipr.org This reaction is a powerful tool for creating a wide array of aniline (B41778) derivatives.

These advanced transformations significantly expand the synthetic utility of this compound, allowing for its incorporation into more complex molecular architectures with potential applications in medicinal chemistry and materials science.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
3-Chloro-2,4,5-trifluorobenzoic acid
Ethanol
Sulfuric acid
Hydrochloric acid
p-Toluenesulfonic acid
Montmorillonite K10
Sodium hydroxide
Potassium carbonate
Ethyl iodide
Ethyl bromide
Dimethylformamide
Acetone
2,4,5-Trifluorobenzoic acid
Chlorine
Iodine
Chlorosulfonic acid
3-Amino-2,4,5-trifluorobenzoic acid
Sodium nitrite
Copper(I) chloride

Mechanistic Principles and Chemical Reactivity of Ethyl 3 Chloro 2,4,5 Trifluorobenzoate

Pathways of Nucleophilic and Electrophilic Aromatic Substitution on the Polyfluorinated Ring

The substitution patterns on the aromatic ring of ethyl 3-chloro-2,4,5-trifluorobenzoate are governed by the strong electronic effects of its halogen substituents.

The presence of multiple electron-withdrawing groups profoundly influences the reactivity of the aromatic ring. The three fluorine atoms and one chlorine atom deactivate the benzene (B151609) ring towards electrophilic aromatic substitution (EAS) by significantly reducing its electron density. youtube.commasterorganicchemistry.com Electrophilic attack is therefore highly unfavorable under standard conditions.

Conversely, these same substituents strongly activate the ring for nucleophilic aromatic substitution (SNAr). nih.govlibretexts.org The high electronegativity of the fluorine and chlorine atoms creates a significant electron deficiency in the aromatic core, making it susceptible to attack by nucleophiles. nih.gov In the context of SNAr, these electron-withdrawing groups stabilize the negatively charged intermediate that is formed during the reaction, thereby lowering the activation energy. libretexts.orgyoutube.com This activating effect is most pronounced when the substituents are positioned ortho or para to the leaving group, as this allows for direct resonance stabilization of the intermediate. libretexts.org

Nucleophilic aromatic substitution on activated aryl halides, such as this compound, proceeds through a well-established two-step addition-elimination mechanism. youtube.comlibretexts.org This process is distinct from SN1 and SN2 reactions and does not involve a concerted pathway in the traditional sense, but rather a discrete intermediate.

The mechanism unfolds as follows:

Nucleophilic Addition: A nucleophile attacks the carbon atom bearing a leaving group (typically a fluoride (B91410) or chloride ion in this context). This attack is favored at positions activated by the electron-withdrawing groups. The aromaticity of the ring is temporarily broken, resulting in the formation of a resonance-stabilized, negatively charged tetrahedral intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

Elimination: The aromatic system is regenerated by the expulsion of the leaving group (halide ion). libretexts.org

Transformations of the Ester Functional Group

The ethyl ester group can undergo various transformations, primarily through oxidative and reductive pathways, to yield other important functional groups.

The most common oxidative transformation for an ester like this compound is its hydrolysis to the corresponding carboxylic acid. This reaction, typically achieved under basic conditions (saponification) followed by acidic workup, yields 3-chloro-2,4,5-trifluorobenzoic acid. This acid is a crucial intermediate for the synthesis of bioactive molecules, including quinolone-3-carboxylic acid derivatives. researchgate.netresearchgate.net The conversion to the carboxylic acid can be considered an oxidation of the ester's carbonyl carbon.

The ester functional group can be reduced to either a primary alcohol or an aldehyde depending on the reducing agent and reaction conditions.

Reduction to Alcohol: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce the ester to the corresponding primary alcohol, (3-chloro-2,4,5-trifluorophenyl)methanol.

Reduction to Aldehyde: A partial reduction to the aldehyde, 3-chloro-2,4,5-trifluorobenzaldehyde, can be accomplished using sterically hindered and less reactive hydrides like diisobutylaluminium hydride (DIBAL-H) at low temperatures.

It is noteworthy that in synthetic sequences involving related compounds, other functional groups can be selectively reduced in the presence of the carboxylic acid (or ester) group, highlighting the need for potent reagents to achieve ester reduction. researchgate.net

Examination of Other Characteristic Reactions (e.g., specific condensation reactions)

This compound and its corresponding acid are valuable precursors in condensation reactions to form new carbon-carbon bonds.

A prominent example is the Claisen condensation . libretexts.orgutexas.edu In this reaction, an ester acts as an electrophile. For instance, this compound can react with the enolate of another ester (like ethyl acetate) in the presence of a strong base (e.g., sodium ethoxide) to form a β-keto ester. libretexts.orgpdx.edu A related process is used to synthesize ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate, a key intermediate that contains the β-keto ester moiety and is used in the synthesis of fluoroquinolone antibiotics. quimicaorganica.orgchemicalbook.com The mechanism involves the nucleophilic acyl substitution of the enolate onto the carbonyl of the benzoate (B1203000) ester. libretexts.org

Another relevant reaction is the Knoevenagel condensation , which typically involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound. quimicaorganica.orgresearchgate.net Intermediates derived from this compound, such as the corresponding aldehyde or a β-keto ester, can participate in such condensations to build more complex molecular scaffolds. quimicaorganica.orgpdx.edu

Reactivity Summary

Reaction TypeReactants/ReagentsProduct TypeKey Features
Nucleophilic Aromatic Substitution (SNAr) Nucleophiles (e.g., R₂NH, RO⁻)Substituted BenzoateActivated by -F and -Cl groups. nih.govlibretexts.org Proceeds via Meisenheimer complex. libretexts.org
Electrophilic Aromatic Substitution (EAS) Electrophiles (e.g., Br₂, HNO₃)N/A (Unfavorable)Deactivated by -F and -Cl groups. youtube.com
Ester Hydrolysis (Oxidation) H₂O, Base/AcidCarboxylic AcidForms 3-chloro-2,4,5-trifluorobenzoic acid. researchgate.netresearchgate.net
Ester Reduction LiAlH₄ or DIBAL-HAlcohol or AldehydeYields primary alcohol or aldehyde, respectively.
Claisen Condensation Ester Enolate, Baseβ-Keto EsterForms new C-C bonds; crucial for fluoroquinolone synthesis. quimicaorganica.orglibretexts.org

Advanced Spectroscopic Characterization for Structural and Electronic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For ethyl 3-chloro-2,4,5-trifluorobenzoate, a combination of ¹H, ¹³C, ¹⁹F, and 2D NMR experiments would be required for an unambiguous structural assignment.

The ¹H NMR spectrum is expected to show two distinct sets of signals corresponding to the ethyl group and the single aromatic proton.

Ethyl Group Protons: The ethoxy moiety will produce a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons. The quartet, deshielded by the adjacent oxygen atom, is predicted to appear around δ 4.4 ppm. The methyl triplet is expected further upfield, around δ 1.4 ppm. rsc.org

Aromatic Proton (H-6): There is a single proton on the aromatic ring at the C-6 position. Its signal is anticipated to be significantly downfield due to the electron-withdrawing effects of the halogens and the ester group. This proton is coupled to three neighboring fluorine atoms at positions 2, 4, and 5, which would split the signal into a complex multiplet, likely a doublet of doublet of doublets (ddd).

Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
-OCH₂ CH₃~ 4.4Quartet (q)J_HH ≈ 7.1
-OCH₂CH₃ ~ 1.4Triplet (t)J_HH ≈ 7.1
Ar-H (H-6)> 7.5Doublet of doublet of doublets (ddd)J_HF(ortho), J_HF(meta), J_HF(para)

The proton-decoupled ¹³C NMR spectrum is predicted to display nine unique signals, corresponding to each of the nine carbon atoms in the molecule, as there are no elements of symmetry.

Ethyl Group Carbons: The methylene carbon (-C H₂-) is expected around δ 62 ppm, while the methyl carbon (-C H₃) should appear around δ 14 ppm. rsc.org

Carbonyl Carbon: The ester carbonyl carbon (C =O) signal is predicted in the range of δ 160-165 ppm.

Aromatic Carbons: The six carbons of the benzene (B151609) ring will each produce a distinct signal. The carbons directly bonded to fluorine (C-2, C-4, C-5) will exhibit large one-bond carbon-fluorine coupling constants (¹J_CF). The other aromatic carbons (C-1, C-3, C-6) will show smaller, multi-bond C-F couplings. The chemical shifts will be influenced by the specific halogen substituent on each carbon.

Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling
-OC H₂CH₃~ 62Minor
-OCH₂C H₃~ 14None
C =O~ 162Expected ²J_CF
C -1~ 120-130Multi-bond coupling
C -2~ 140-155Large ¹J_CF
C -3~ 125-135Multi-bond coupling
C -4~ 145-160Large ¹J_CF
C -5~ 145-160Large ¹J_CF
C -6~ 115-125Multi-bond coupling

¹⁹F NMR is crucial for characterizing fluorinated compounds. For this molecule, three distinct signals are expected, one for each chemically non-equivalent fluorine atom on the aromatic ring.

The chemical shifts and coupling patterns provide a definitive fingerprint. Each fluorine signal will be split by the other fluorine nuclei and the aromatic proton.

F-2: Expected to be a multiplet due to coupling with F-4 (meta) and H-6 (ortho).

F-4: Expected to be a multiplet due to coupling with F-2 (meta), F-5 (ortho), and H-6 (meta).

F-5: Expected to be a multiplet due to coupling with F-4 (ortho) and H-6 (para).

The magnitude of the fluorine-fluorine (J_FF) coupling constants is dependent on their relative positions (ortho, meta, para). rsc.org

Predicted ¹⁹F NMR Data

Fluorine AssignmentPredicted Chemical Shift Range (δ, ppm)Predicted Multiplicity
F-2-110 to -130Multiplet (e.g., dd)
F-4-130 to -150Multiplet (e.g., ddd)
F-5-120 to -140Multiplet (e.g., dd)

2D NMR experiments are indispensable for assembling the complete molecular structure from the individual ¹H and ¹³C data.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A clear cross-peak between the methylene quartet and the methyl triplet of the ethyl group would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would definitively link the H-6 signal to the C-6 carbon, the -CH₂- proton signal to its carbon, and the -CH₃- proton signal to its carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the molecular fragments. Key expected correlations include:

From the -OCH₂ - protons to the C =O carbon and the aromatic C -1 carbon.

From the aromatic H -6 proton to carbons C-1, C-4, and C-5. These correlations would unambiguously establish the position of the ester group relative to the substitution pattern on the aromatic ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic "fingerprint." The key expected vibrational frequencies for this compound are associated with its functional groups.

C=O Stretch: A very strong and sharp absorption band is predicted for the ester carbonyl group, typically appearing in the 1720-1740 cm⁻¹ region in the IR spectrum. researchgate.net

C-O Stretches: Two distinct C-O stretching bands are expected for the ester linkage, one for the C(=O)-O bond and one for the O-CH₂ bond, in the 1000-1300 cm⁻¹ range.

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the aromatic ring.

C-F Stretches: Strong absorptions characteristic of aryl-fluoride bonds are expected in the 1100-1300 cm⁻¹ region.

C-Cl Stretch: A band corresponding to the C-Cl stretch is predicted at a lower frequency, generally in the 600-800 cm⁻¹ range.

Predicted IR/Raman Data

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected IR Intensity
Aromatic C-H Stretch3050 - 3100Medium
Aliphatic C-H Stretches2850 - 3000Medium
Ester C=O Stretch1720 - 1740Strong
Aromatic C=C Stretches1450 - 1600Medium-Strong
C-F Stretches1100 - 1300Strong
C-O Stretches1000 - 1300Strong
C-Cl Stretch600 - 800Medium

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

HRMS provides the high-accuracy mass of the parent ion, allowing for the determination of its elemental formula. For C₉H₆ClF₃O₂, the exact mass can be calculated with high precision.

The fragmentation pattern observed in the mass spectrum offers further structural confirmation. Upon ionization, the molecular ion ([M]⁺•) would undergo characteristic fragmentation.

Loss of Ethoxy Radical: Cleavage of the ester group can lead to the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), resulting in a prominent peak corresponding to the [C₇HF₃ClO]⁺ acylium ion.

McLafferty Rearrangement: Loss of an ethylene (B1197577) molecule (C₂H₄, 28 Da) can occur, leading to the formation of the radical cation of 3-chloro-2,4,5-trifluorobenzoic acid.

Loss of Halogens: Fragmentation involving the loss of a chlorine radical (•Cl, 35/37 Da) or a fluorine radical (•F, 19 Da) from the molecular ion or subsequent fragments is also plausible.

Predicted HRMS Fragmentation Data

IonFormulaPredicted m/z (for ³⁵Cl)Fragmentation Pathway
[M]⁺•[C₉H₆ClF₃O₂]⁺•254.0012Molecular Ion
[M - C₂H₄]⁺•[C₇H₂ClF₃O₂]⁺•225.9699McLafferty Rearrangement
[M - •OCH₂CH₃]⁺[C₇HF₃ClO]⁺208.9617Loss of ethoxy radical
[M - Cl]⁺[C₉H₆F₃O₂]⁺219.0323Loss of chlorine radical

X-ray Crystallography for Precise Solid-State Molecular Geometry and Conformation

The precise solid-state molecular geometry and conformational arrangement of this compound have not been reported in the surveyed scientific literature. However, a detailed crystallographic analysis of its parent carboxylic acid, 3-chloro-2,4,5-trifluorobenzoic acid, provides significant insight into the expected structural features of the phenyl ring and the relative orientation of the carboxylate group.

The crystal structure of 3-chloro-2,4,5-trifluorobenzoic acid was determined using single-crystal X-ray diffraction. researchgate.net The compound crystallizes in the monoclinic system with the space group P2₁/n. In the solid state, the carboxylic acid molecules form centrosymmetric dimers through intermolecular O-H···O hydrogen bonds, a common motif for carboxylic acids. researchgate.net The carboxyl group is slightly twisted out of the plane of the benzene ring, with a reported dihedral angle of 6.8(1)°. researchgate.net This slight torsion is a result of optimizing packing interactions and minimizing steric strain within the crystal lattice.

Based on this related structure, it can be inferred that the ethyl ester derivative would likely exhibit a similar planarity of the trifluoro-chlorinated benzene ring. The primary conformational flexibility in this compound would arise from the rotation around the C(ring)-C(O) and O-C(ethyl) bonds. The planarity of the ester group relative to the aromatic ring can be influenced by crystal packing forces and weak intermolecular interactions. In many substituted ethyl benzoates, the ethyl group can adopt various conformations. nih.govresearchgate.net

A summary of the crystallographic data for the analogous compound, 3-chloro-2,4,5-trifluorobenzoic acid, is presented in the table below.

Interactive Data Table: Crystallographic Data for 3-Chloro-2,4,5-trifluorobenzoic Acid researchgate.net

ParameterValue
Chemical FormulaC₇H₂ClF₃O₂
Molecular Weight ( g/mol )210.54
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)4.4760(9)
b (Å)13.654(3)
c (Å)12.400(3)
β (°)97.16(3)
Volume (ų)751.9(3)
Z4
Temperature (K)293
RadiationMo Kα (λ = 0.71073 Å)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Aromatic esters typically exhibit characteristic absorption bands in the UV region. These absorptions are primarily due to π → π* transitions within the benzene ring and n → π* transitions associated with the carbonyl group of the ester. The benzene ring itself has several absorption bands, which are influenced by the nature and position of substituents.

For aromatic esters, the conjugation between the carbonyl group and the benzene ring affects the energy of these transitions. This conjugation generally leads to a red shift (shift to longer wavelengths) of the π → π* absorption bands compared to unsubstituted benzene. The presence of halogen substituents on the aromatic ring can further modify the absorption spectrum through their inductive and mesomeric effects.

Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) on related molecules, such as ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, have shown that the main absorption in the UV region corresponds to the HOMO-LUMO electronic transition. materialsciencejournal.org For this compound, the principal electronic transitions are expected to be from the highest occupied molecular orbital (HOMO), likely localized on the substituted phenyl ring, to the lowest unoccupied molecular orbital (LUMO), which would have significant character from the carbonyl group and the aromatic ring.

The expected UV-Vis absorption data for a typical aromatic ester is summarized in the table below. The exact λmax and molar absorptivity (ε) for this compound would require experimental measurement.

Interactive Data Table: Expected Electronic Transitions for Aromatic Esters

TransitionTypical Wavelength Range (nm)Description
π → π200 - 300Associated with the conjugated π-system of the aromatic ring and carbonyl group. spectroscopyonline.com
n → π> 300A weaker absorption arising from the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. This transition is often obscured by the more intense π → π* bands.

The substitution pattern of the fluorine and chlorine atoms on the benzene ring will fine-tune the energies of these transitions. The electron-withdrawing nature of the halogens and their potential for lone-pair donation can influence the electron density of the aromatic system and, consequently, the absorption wavelengths.

Computational Chemistry and Theoretical Investigations of Ethyl 3 Chloro 2,4,5 Trifluorobenzoate

Density Functional Theory (DFT) for Ground State Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules like ethyl 3-chloro-2,4,5-trifluorobenzoate. DFT calculations allow for the optimization of the molecule's three-dimensional geometry, finding the most stable arrangement of its atoms in space. These calculations are foundational for predicting a wide array of molecular properties.

While direct computational studies on this compound are not extensively available in the public literature, significant insights can be drawn from theoretical investigations on its immediate precursor, 3-chloro-2,4,5-trifluorobenzoic acid. researchgate.net The electronic and structural features of the substituted phenyl ring are expected to be very similar in both the carboxylic acid and its ethyl ester derivative.

Prediction and Validation of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are instrumental in predicting spectroscopic data, which can then be compared with experimental results for validation. For the related 3-chloro-2,4,5-trifluorobenzoic acid, theoretical vibrational frequencies have been calculated using DFT methods (B3LYP and M06-2X) with a 6-311++G(d,p) basis set. researchgate.net The assignments of these vibrational modes are clarified using potential energy distribution (PED) analysis. researchgate.net These theoretical predictions generally show good agreement with experimental FT-IR and Raman spectra, confirming the accuracy of the computed molecular geometry and electronic structure. researchgate.net Similar agreement would be expected for this compound, with predictable shifts in vibrational frequencies corresponding to the ethyl ester group replacing the carboxylic acid proton.

Table 1: Representative Theoretical Spectroscopic Data (Based on Analogous Compounds) (Note: This table is illustrative and based on typical results from DFT studies on similar aromatic esters. Specific values for the title compound require direct computational analysis.)

ParameterPredicted Value RangeAssociated Functional Group
13C NMR Chemical Shift (C=O)160-170 ppmEster Carbonyl
1H NMR Chemical Shift (CH2)4.0-4.5 ppmEster Ethyl Group
IR Vibrational Frequency (C=O stretch)1720-1740 cm-1Ester Carbonyl
IR Vibrational Frequency (C-F stretch)1100-1300 cm-1Aromatic Fluorine

Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of a molecule's kinetic stability and reactivity. researchgate.net

For the related 3-chloro-2,4,5-trifluorobenzoic acid, the HOMO and LUMO energies have been calculated. researchgate.net It is anticipated that in this compound, the HOMO would be localized primarily on the electron-rich aromatic ring, while the LUMO would be centered on the electron-deficient regions, likely involving the carbonyl group and the substituted ring. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 2: Illustrative Frontier Orbital Data (Note: These values are representative for halogenated aromatic esters and serve as an example.)

OrbitalTypical Energy (eV)Implication
HOMO-6.5 to -7.5Electron-donating capability
LUMO-1.0 to -2.0Electron-accepting capability
Energy Gap (ΔE)4.5 to 5.5Chemical reactivity and stability

Mapping of Molecular Electrostatic Potential (MEP) and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map of this compound, the most negative potential (typically colored red) would be expected around the oxygen atoms of the ester carbonyl group, indicating a high electron density and susceptibility to electrophilic attack. Conversely, positive potential (blue) would be found around the hydrogen atoms and regions near the electron-withdrawing fluorine and chlorine atoms, indicating sites prone to nucleophilic attack. This analysis is crucial for predicting intermolecular interactions and reactive sites. researchgate.net

Mechanistic Studies Using DFT: Reaction Pathways, Transition States, and Activation Energies

DFT is not only used to study molecules at their ground state but also to explore the pathways of chemical reactions. By mapping the potential energy surface, chemists can identify transition states and calculate the activation energies required for a reaction to proceed, providing deep mechanistic insights.

Elucidation of Reaction Mechanisms for Aromatic Substitution and Ester Transformations

The structure of this compound, with its highly substituted and electron-deficient aromatic ring, makes it a candidate for nucleophilic aromatic substitution (SNAr) reactions. DFT calculations can model the step-by-step mechanism of such substitutions, for example, the displacement of a fluoride (B91410) ion by a nucleophile. nih.gov These models can determine whether the reaction proceeds through a classic two-step process involving a Meisenheimer intermediate or via a concerted pathway. nih.gov Computational studies on similar fluorinated aromatic compounds have shown that DFT can accurately predict the regioselectivity and activation barriers of these transformations. researchgate.net

Furthermore, the ester group itself can undergo various transformations, such as hydrolysis or transesterification. DFT can be used to model the reaction pathways for these processes, elucidating the role of catalysts and the structure of tetrahedral intermediates. By calculating the energy profiles, one can understand the factors that control the rate and feasibility of these ester-related reactions.

Kinetic Modeling and Computational Prediction of Reaction Rates

The prediction of reaction rates is a cornerstone of computational chemistry, providing insights into reaction mechanisms and the factors that control them. For a molecule like this compound, kinetic modeling can be employed to understand its reactivity in various chemical transformations, such as nucleophilic aromatic substitution or hydrolysis of the ester group.

Detailed research in this area often involves the use of quantum mechanical methods, such as Density Functional Theory (DFT), to map out the potential energy surface of a reaction. By locating the transition state structures and calculating the activation energies, researchers can estimate the rate constants of elementary reaction steps. For instance, the hydrolysis of the ethyl ester can be modeled to proceed through a tetrahedral intermediate, and the energy barriers for its formation and breakdown can be calculated.

A hypothetical study on the alkaline hydrolysis of this compound might involve calculating the free energy of activation (ΔG‡) for the rate-determining step. The results could be presented in a table comparing the calculated and hypothetical experimental rate constants.

Table 1: Theoretical Kinetic Data for the Hydrolysis of this compound at 298 K

Reaction ParameterCalculated ValueHypothetical Experimental Value
ΔG‡ (kcal/mol)22.521.9
Rate Constant, k (s⁻¹)1.5 x 10⁻⁴2.1 x 10⁻⁴

These computational models can be further refined by considering the role of the solvent, which can significantly influence reaction rates.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Simulating Environmental Effects on Reactivity

To accurately model the reactivity of this compound in a realistic environment, such as in solution or within a biological system, hybrid QM/MM methods are invaluable. nih.govnih.gov These approaches treat the chemically active region of the system (e.g., the ester group and the aromatic ring) with a high level of quantum mechanical theory, while the surrounding environment (e.g., solvent molecules) is described using a more computationally efficient molecular mechanics force field. nih.govnih.gov

This dual-level approach allows for the inclusion of explicit environmental effects, such as solvation and specific intermolecular interactions, on the reaction energetics. nih.gov For example, a QM/MM simulation could be used to study the hydrolysis of this compound in a water box. The simulation would track the interactions between the solute and individual water molecules, providing a detailed picture of how the solvent stabilizes the transition state and influences the reaction rate. nih.gov

The results from such simulations can provide insights into how the local microenvironment affects the electronic structure and, consequently, the reactivity of the molecule. This is particularly important for understanding reactions in complex media. nih.gov

Table 2: Illustrative QM/MM Results for the Solvation Effect on the Hydrolysis Activation Energy of this compound

SolventQM/MM Calculated ΔG‡ (kcal/mol)
Water22.1
Methanol23.8
Acetonitrile25.2

These hypothetical results would demonstrate the significant role of the solvent in modulating the reaction barrier.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and intermolecular interactions of molecules like this compound. nih.gov By simulating the motion of the atoms over time, MD can reveal the preferred conformations of the molecule and the nature of its interactions with surrounding molecules. acs.orgrsc.org

For this compound, a key conformational feature is the orientation of the ethyl ester group relative to the aromatic ring. MD simulations can be used to calculate the potential energy as a function of the relevant dihedral angles, identifying the most stable conformers and the energy barriers between them.

Furthermore, MD simulations can provide detailed information about the intermolecular interactions in the condensed phase. For instance, in a simulation of the pure liquid, one could analyze the radial distribution functions to understand how the molecules pack together and identify key interactions, such as π-π stacking of the aromatic rings or halogen bonding. rsc.org

Table 3: Representative Conformational Analysis Data for this compound from a Hypothetical MD Simulation

Dihedral Angle (C(ar)-C(ar)-C=O)Relative Energy (kcal/mol)Population (%)
0° (Planar)1.215
45°0.070
90°2.515

This illustrative data suggests a non-planar ground state conformation, which could have implications for the molecule's reactivity and physical properties.

Research Applications and Strategic Utility of Ethyl 3 Chloro 2,4,5 Trifluorobenzoate in Specialized Organic Synthesis

Role as a Versatile Intermediate in the Synthesis of Fluoroquinolone Antibacterial Agents and Related Pharmaceuticals

The polysubstituted benzene (B151609) ring of ethyl 3-chloro-2,4,5-trifluorobenzoate is a foundational component in the construction of the quinolone core, which is central to the activity of fluoroquinolone antibiotics. The corresponding carboxylic acid, 3-chloro-2,4,5-trifluorobenzoic acid, is a documented key starting material for producing potent antibacterial agents. researchgate.netresearchgate.net The ethyl ester form is directly utilized in multi-step synthetic sequences that lead to key pharmaceutical intermediates.

One of the most critical applications is in the synthesis of ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. researchgate.net This latter compound is a pivotal intermediate in the preparation of a range of 7-amino-substituted fluoroquinolone carboxylic acids, which are known for their powerful antibacterial properties. researchgate.net The synthesis typically involves a series of reactions including condensation with other building blocks, cyclization to form the bicyclic quinolone system, and subsequent modifications. The specific arrangement of chloro and fluoro substituents on the initial benzoate (B1203000) ring is crucial for the reaction pathways and the ultimate biological activity of the final antibiotic. The development of synthetic antibiotics has been ongoing for decades, with fluoroquinolones representing a major class of synthetic drugs. nih.gov

Table 1: Role in Fluoroquinolone Synthesis

Starting MaterialKey Reaction StepsResulting IntermediateFinal Product Class
This compound 1. Claisen Condensation2. Reaction with triethyl orthoformate3. CyclizationEthyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate researchgate.net7-Amino-substituted Fluoroquinolone Antibacterials

Key Building Block for the Construction of Diverse Complex Organic Molecules

The chemical architecture of this compound provides multiple reactive sites, making it a strategic building block for creating a wide array of complex organic structures. The high degree of halogenation significantly influences the reactivity of the aromatic ring, making the carbon atoms susceptible to nucleophilic aromatic substitution (SNAr) reactions. Chemists can selectively replace one or more of the fluorine atoms by reacting the compound with various nucleophiles such as amines, alcohols, or thiols.

Furthermore, the ethyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into other functional groups like amides, acid chlorides, or other esters. It can also participate in reactions such as Claisen condensations to extend the carbon chain. This multi-faceted reactivity allows for the sequential and controlled introduction of different functionalities, enabling the construction of highly substituted and complex molecular scaffolds for use in drug discovery and materials science.

Table 2: Synthetic Transformations of this compound

Reactive SiteReagent/ConditionTransformationResulting Structure Type
Aromatic Ring (C-F)Nucleophiles (e.g., R-NH₂, R-OH, R-SH)Nucleophilic Aromatic SubstitutionSubstituted fluorobenzoates
Ester Group (COOEt)1. LiOH, H₂O2. SOCl₂Hydrolysis, then conversion to Acid ChlorideCarboxylic acids, Amides, other Esters
α-Carbon (via enolate)Strong Base, then Electrophile (e.g., R-Br)α-Alkylation (after conversion to β-ketoester)Chain-extended β-ketoesters
Entire MoleculeReducing Agents (e.g., LiAlH₄)Reduction of Ester(3-Chloro-2,4,5-trifluorophenyl)methanol

Precursor in the Development of Targeted Agrochemicals (Herbicides, Insecticides)

The incorporation of fluorine atoms and trifluoromethyl groups is a well-established strategy in the design of modern agrochemicals to enhance efficacy, metabolic stability, and bioavailability. ccspublishing.org.cnnih.gov Halogenated aromatic compounds are key precursors for a variety of herbicides and insecticides. For instance, the synthesis of the insecticide teflubenzuron (B33202) involves intermediates like 3,5-dichloro-2,4-difluoronitrobenzene, highlighting the importance of the chloro-fluoro substitution pattern on the benzene ring. google.com

This compound serves as a valuable starting material for agrochemicals by providing the core halogenated phenyl moiety. Through synthetic modifications similar to those described in the previous section, the ester can be converted into various active ingredients. For example, it can be transformed into complex pyridyl or pyrazole (B372694) derivatives, which are common structural motifs in potent herbicides and insecticides. nih.gov The specific halogenation pattern of the starting material is often critical for the target molecule's ability to interact with its biological target in the pest species while maintaining selectivity and safety for the crop.

Table 3: Agrochemical Classes from Related Fluorinated Precursors

Precursor Structural ClassAgrochemical ClassExample Active Ingredient (from related precursors)Mode of Action
Polychloro-fluorinated BenzenesBenzoylurea InsecticidesTeflubenzuron google.comChitin Biosynthesis Inhibition
Trifluoromethyl-substituted PyridinesPyridine HerbicidesFluazifop-butyl nih.govAcetyl-CoA Carboxylase (ACCase) Inhibition
Fluorinated Pyrazole CarboxamidesSDHI FungicidesBenzovindiflupyr ccspublishing.org.cnSuccinate Dehydrogenase Inhibition (SDHI)

Exploration in Asymmetric Catalytic Systems and Organofluorine Compound Design

The field of organofluorine chemistry is continually seeking new building blocks and catalytic methods. This compound presents itself as an interesting substrate for exploration in catalysis. Recent research has shown that benzoates can act as photosensitizing catalysts or auxiliaries in C(sp³)–H fluorination reactions, facilitating the formation of new C-F bonds under photochemical conditions. nih.gov The specific electronic properties imparted by the chloro and trifluoro substituents on the title compound could modulate its performance in such catalytic cycles.

Furthermore, the compound is a valuable substrate for developing new transition-metal-catalyzed cross-coupling reactions aimed at selective C-F and C-Cl bond activation. Achieving selectivity in such a polyhalogenated system is a significant challenge in synthetic chemistry. Success in this area would provide powerful tools for creating novel organofluorine compounds. Its use in asymmetric catalysis could involve its transformation into chiral derivatives or its incorporation into chiral ligands, where the sterically and electronically demanding nature of the substituted ring could influence enantioselectivity.

Table 4: Potential Exploration in Catalytic Systems

Catalytic AreaPotential Role of this compoundResearch Goal
Photoredox CatalysisPhotosensitizing Auxiliary/CatalystEnhancing efficiency and scope of light-driven reactions nih.gov
Asymmetric CatalysisChiral Ligand PrecursorInducing enantioselectivity in metal-catalyzed transformations
Cross-Coupling ReactionsSubstrateDeveloping selective C-F or C-Cl bond functionalization methods
OrganocatalysisSubstrate/ActivatorStudying the influence of fluorine on non-covalent interactions in catalysis

Applications in Studying Enzyme-Catalyzed Reactions and Metabolic Pathways

Fluorinated analogues of natural substrates are powerful tools for investigating the mechanisms of enzyme-catalyzed reactions and elucidating metabolic pathways. The fluorine atom is similar in size to a hydrogen atom but is highly electronegative, often altering the reactivity of a molecule or halting its metabolism at a specific step, which allows for the isolation and identification of intermediates. asm.org

Studies on anaerobic bacteria such as Syntrophus aciditrophicus have successfully used fluorinated benzoates to probe the initial steps of aromatic acid metabolism. nih.govresearchgate.net For example, 3-fluorobenzoate (B1230327) was used to detect a diene metabolite, providing evidence for the mechanism of a dearomatizing reductase enzyme. nih.gov this compound is an excellent candidate for similar studies. It could be used to investigate the metabolic fate of polychlorinated and polyfluorinated aromatic compounds in various biological systems, from microbes to mammalian liver preparations. Enzymes such as esterases, hydrolases, dehalogenases, and oxygenases could be studied for their ability to process this xenobiotic substrate, providing valuable insights into detoxification pathways and bioremediation mechanisms.

Table 5: Potential Use in Studying Enzymatic Reactions

Enzyme ClassPotential Reaction on SubstrateInformation Gained
Esterases/LipasesHydrolysis of the ethyl ester to the carboxylic acidSubstrate specificity and kinetic parameters of hydrolytic enzymes
DehalogenasesReductive or hydrolytic removal of chlorine or fluorineMechanisms of C-Cl and C-F bond cleavage, potential for bioremediation
Oxygenases (e.g., P450s)Hydroxylation of the aromatic ringRegioselectivity of oxidation, identification of primary metabolites in xenobiotic metabolism
ReductasesReduction of the aromatic ringElucidation of anaerobic degradation pathways for halogenated aromatics nih.govresearchgate.net

Emerging Research Directions and Challenges in Polyfluorinated Benzoate Chemistry

Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability

A primary challenge in the chemistry of polyfluorinated aromatics is the development of synthetic methods that are not only efficient but also selective and environmentally sustainable. Traditional methods for introducing fluorine can require harsh reagents and conditions. Modern research focuses on overcoming these limitations.

One area of intense investigation is the late-stage fluorination of complex molecules, where C-F bonds are introduced at a late step in a synthetic sequence. This strategy is highly desirable in drug discovery. Catalytic methods using safer, more selective fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) are at the forefront of this research. mdpi.com These reagents, combined with transition-metal catalysts (e.g., Ag, Cu, Fe, Pd) or photoredox conditions, enable C-H fluorination at specific sites, often under mild conditions. mdpi.com

Sustainability in synthesis is another critical goal. This involves using greener solvents, reducing waste, and employing catalytic rather than stoichiometric reagents. For esterifications, moving away from strong mineral acids like sulfuric acid to solid acid catalysts that can be easily recovered and recycled is a key trend. organic-chemistry.org Furthermore, the development of synthetic routes starting from abundant, renewable resources is a major long-term objective in sustainable chemistry. kit.edu Research into bio-based aromatic feedstocks, such as those derived from lignin, could eventually provide more sustainable starting materials for compounds like polyfluorinated benzoic acids. kit.edu The use of fluorinated phosphoric acid as a highly effective and recyclable catalyst for various organic transformations in environmentally benign solvents like ethanol (B145695) also represents a significant step towards more sustainable chemical processes. researchgate.net

Investigation of Advanced Catalytic Applications and Material Science Potentials

The unique electronic properties of polyfluorinated benzoates make them attractive candidates for applications in catalysis and material science. The strong electron-withdrawing nature of the fluorine atoms can be harnessed to tune the reactivity and properties of molecules.

In the realm of catalysis, benzoates have been shown to act as photosensitizers. For example, methyl 4-fluorobenzoate (B1226621) can serve as a photosensitizing catalyst for the direct fluorination of unactivated C(sp³)–H bonds. nih.gov This opens the possibility for using polyfluorinated benzoate (B1203000) moieties within a molecule to direct the site of fluorination, a powerful tool for designing complex functional molecules. nih.gov The development of efficient fluorination catalysts is also a major industrial focus, with applications in producing refrigerants, polymers, medicines, and agricultural products. google.com

In material science, fluorine-containing polymers are well-known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. nih.gov Polyfluorinated aromatic esters can serve as monomers or key building blocks for high-performance polymers. Research is ongoing to create novel fluoropolymers with tailored properties for specific applications, such as advanced coatings, membranes, and optical components. For instance, fluorinated polymers are being investigated for use as low-dielectric constant materials in microelectronics and as protective coatings in harsh environments. The incorporation of fluorine can enhance properties like hydrophobicity, making materials suitable for applications such as water-repellent surfaces. nih.gov

Theoretical Advancement in Predicting Reactivity and Properties of Halogenated Aromatic Esters

Concurrent with experimental work, theoretical and computational chemistry is playing an increasingly vital role in understanding and predicting the behavior of halogenated aromatic esters. These methods provide insights into molecular structure, reactivity, and potential applications, thereby guiding experimental efforts.

Quantitative Structure-Activity Relationship (QSAR) models are powerful tools for predicting the biological activity or environmental fate of chemicals based on their molecular structure. nih.govoup.comosti.govumich.edu For halogenated aromatic compounds, QSAR models have been developed to predict properties such as binding affinity to receptors like the aryl hydrocarbon (Ah) receptor, which is crucial for assessing potential toxicity. nih.govnih.gov These models use molecular descriptors to correlate a compound's structure with its activity, helping to prioritize which novel compounds should be synthesized and tested.

Density Functional Theory (DFT) and other quantum chemistry methods are used to perform detailed computational studies on these molecules. nih.govresearchgate.netresearchgate.netcore.ac.uk These calculations can predict various properties, including:

Molecular Geometry: Determining the precise three-dimensional structure of the molecule.

Electronic Properties: Calculating the distribution of electrons, molecular electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO). These are fundamental to understanding reactivity. researchgate.netcore.ac.uk

Reactivity Indices: Predicting which sites on the molecule are most susceptible to nucleophilic or electrophilic attack.

Spectroscopic Properties: Simulating NMR, IR, and UV-Vis spectra to aid in the characterization of newly synthesized compounds. researchgate.net

These theoretical approaches are particularly valuable for halogenated compounds, where the interplay of inductive and resonance effects of the halogens can lead to complex and sometimes non-intuitive reactivity patterns. nih.gov By providing a deeper understanding of the underlying principles governing their behavior, computational chemistry accelerates the design and discovery of new polyfluorinated benzoates with desired properties.

Q & A

Q. What are the primary synthetic routes for ethyl 3-chloro-2,4,5-trifluorobenzoate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of the benzoic acid precursor (3-chloro-2,4,5-trifluorobenzoic acid) involves diazotization of 3-amino-2,4,5-trifluorobenzoic acid with sodium nitrite and cupric chloride under acidic conditions . Conversion to the ethyl ester typically employs Fischer esterification: refluxing the acid with ethanol and a catalytic acid (e.g., H₂SO₄). Key variables include temperature control (0–6°C during diazotization ), stoichiometry of chlorinating agents, and reaction time. Yield optimization requires careful purification via solvent extraction (e.g., diethyl ether) and recrystallization from toluene .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer :
  • Chromatography : Use HPLC with a C18 column and UV detection to assess purity (>98% threshold ).
  • Spectroscopy : Compare NMR (¹H/¹³C/¹⁹F) and IR spectra with computational predictions (e.g., DFT) or analogs (e.g., ethyl 3-fluoro-4-hydroxybenzoate ).
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) confirms bond angles and intermolecular interactions (e.g., O–H⋯O hydrogen bonds in the acid precursor ). Cross-reference with NIST Chemistry WebBook data for validation .

Q. What safety protocols are essential when handling halogenated benzoate derivatives?

  • Methodological Answer :
  • Exposure Controls : Use fume hoods for reactions releasing volatile acids (e.g., HCl ).
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Waste Management : Segregate halogenated waste for specialized disposal. Training in emergency procedures (e.g., acid spills) is critical .

Q. What strategies are recommended for retrieving authoritative literature on fluorinated benzoates?

  • Methodological Answer :
  • Databases : Use SciFinder for synthesis protocols, NIST for physicochemical data , and PubMed for biological interactions.
  • Keywords : Combine terms like "halogenated benzoate ester," "crystallography," and "multivariate synthesis."
  • Validation : Prioritize peer-reviewed journals (e.g., Acta Crystallographica ) over commercial platforms .
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    31:37

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound?

  • Methodological Answer :
  • Reproducibility : Replicate synthesis under standardized conditions .
  • Cross-Validation : Compare experimental NMR shifts with computational models (e.g., ACD/Labs) and databases like NIST .
  • Collaboration : Share raw data via platforms like Zenodo for community verification .

Q. What role does crystallography play in understanding intermolecular interactions of this compound?

  • Methodological Answer : SCXRD reveals conformational details, such as the dihedral angle (6.8°) between the carboxyl group and benzene ring in the precursor acid . Hydrogen-bonding networks (e.g., O–H⋯O dimers) inform solubility and stability. Pair with Hirshfeld surface analysis to quantify interaction contributions.

Q. How do synthetic pathways compare in scalability and byproduct formation?

  • Methodological Answer :
  • Route 1 : Diazotization/chlorination () produces minimal byproducts but requires strict temperature control.
  • Route 2 : Direct fluorination of ethyl benzoates risks over-halogenation; monitor via LC-MS .
  • Scalability : Batch processes with continuous extraction improve efficiency for multi-gram synthesis .

Q. What advanced techniques study environmental surface interactions of halogenated benzoates?

  • Methodological Answer :
  • Adsorption Studies : Use quartz crystal microbalance (QCM) to measure uptake on indoor surfaces (e.g., cellulose ).
  • Microspectroscopy : Combine AFM-IR and ToF-SIMS for nanoscale reactivity mapping .

Q. How can computational models predict biological activity based on structural analogs?

  • Methodological Answer :
  • QSAR : Train models using bioactivity data from analogs (e.g., ethyl 3-fluoro-4-hydroxybenzoate’s enzyme inhibition ).
  • Docking Simulations : Map electrostatic potentials to identify binding pockets in target proteins (e.g., cytochrome P450).

Q. What challenges arise in optimizing multi-halogenation on aromatic rings?

  • Methodological Answer :
  • Steric Effects : Fluorine’s small size allows dense substitution, but chloro groups may hinder reactivity.
  • Directing Groups : Use meta-directing substituents (e.g., –COOH in the precursor acid ) to control halogen placement.
  • Reagent Selection : Electrophilic chlorination (e.g., Cl₂/FeCl₃) vs. nucleophilic displacement (e.g., CuCl₂ ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.